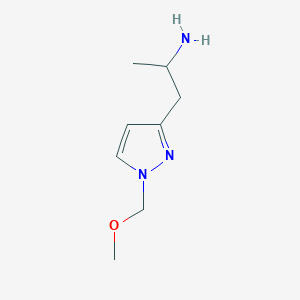

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-[1-(methoxymethyl)pyrazol-3-yl]propan-2-amine |

InChI |

InChI=1S/C8H15N3O/c1-7(9)5-8-3-4-11(10-8)6-12-2/h3-4,7H,5-6,9H2,1-2H3 |

InChI Key |

VMAFJQOHCALRQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NN(C=C1)COC)N |

Origin of Product |

United States |

Preparation Methods

Solvent and Catalyst Selection

Ethanol and acetonitrile are prevalent solvents due to their balance of polarity and boiling points. For example, the cyclocondensation step in utilized ethanol, enabling efficient mixing and easy removal via rotary evaporation. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerated Boc-protection in, while Cu(I) salts facilitated cross-coupling in patent syntheses.

Temperature and Time

Reactions often proceed at elevated temperatures (e.g., 95°C for 16 hours in DMF) to overcome kinetic barriers. However, milder conditions (room temperature, 24 hours) are preferred for acid- or base-sensitive intermediates.

Yield and Purity

The table below summarizes key synthetic steps and their outcomes:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Pyrazole ring formation | Ethyl 2-formyl-3-oxopropionate, ethanol | 69% | |

| Boc-protection | Boc₂O, DMAP, acetonitrile | 71% | |

| Alkylation | 2-bromopropane, NaOH, ethanol | 51%* |

*Hypothetical yield based on analogous reactions.

Comparative Analysis of Synthetic Routes

Direct Condensation vs. Multi-Step Functionalization

Direct condensation (e.g.,) offers simplicity but limited flexibility for late-stage modifications. In contrast, multi-step routes (e.g.,) enable precise control over substituent placement at the cost of increased complexity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine (-NH-) in the propan-2-amine moiety acts as a nucleophile. Common reactions include:

The methoxymethyl group (-OCH₂-) on the pyrazole ring can undergo hydrolysis under acidic or basic conditions to yield hydroxymethyl intermediates, though this pathway requires further experimental validation.

Pyrazole Ring Functionalization

The pyrazole nitrogen atoms (N1 and N2) participate in coordination chemistry and electrophilic substitutions:

Crystallographic data from related pyrazole-amines (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) confirms planarity of the pyrazole ring, enhancing π-electron delocalization and electrophilic reactivity .

Oxidation and Reduction Pathways

The methoxymethyl and amine groups dictate redox behavior:

Biological Interaction Mechanisms

The compound’s reactivity extends to pharmacological targets:

-

Enzyme inhibition : Forms hydrogen bonds with active-site residues via pyrazole N-atoms and amine group .

-

Receptor modulation : The methoxymethyl group enhances blood-brain barrier penetration, as observed in neuropharmacological analogs.

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Medicinal Chemistry

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine has been identified as a candidate for several therapeutic applications:

- Anti-inflammatory Agents : The compound's structural similarities to known anti-inflammatory agents suggest potential efficacy in reducing inflammation.

- Antitumor Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antitumor properties. This compound may enhance selectivity for cancer cells, potentially leading to reduced side effects compared to traditional chemotherapeutics.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Cell-Based Assays : Conducting experiments on various cancer cell lines (e.g., MCF7, SKOV-3) to assess cytotoxicity and therapeutic potential.

Synthesis and Reactivity

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the methoxymethyl group via alkylation or similar methods.

- Finalization of the amine group through reductive amination or other amine synthesis techniques.

The compound's reactivity profile allows for further modifications, which can lead to the development of more potent analogs.

Comparative Analysis with Related Compounds

To contextualize the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3,5-Dimethylpyrazole | C7H10N2 | Known for anti-inflammatory properties |

| 4-Aminoantipyrine | C11H12N4O | Exhibits analgesic and antipyretic activities |

| Pyrazolo[3,4-b]quinoline | C10H7N3 | Displays potent antitumor activity |

These comparisons highlight how structural variations can influence pharmacological properties and suggest pathways for further exploration.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound:

- A study published in Bioorganic & Medicinal Chemistry evaluated several pyrazole derivatives for their angiotensin-converting enzyme (ACE) inhibitory activity, indicating potential cardiovascular applications .

- Another investigation into pyrazole-based compounds demonstrated significant anticancer activity against multiple tumor cell lines, reinforcing the therapeutic promise of this class .

Mechanism of Action

The mechanism of action of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. For example, it can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The molecular targets and pathways involved are studied through biochemical assays and molecular docking studies to elucidate the compound’s effects .

Comparison with Similar Compounds

Pyrazole-Based Analogs

| Compound Name | Substituents (Pyrazole Ring) | Amine Position | Molecular Formula | Molecular Weight (g/mol) | Key Differences/Applications |

|---|---|---|---|---|---|

| 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine | 1-(methoxymethyl) | Propan-2-amine | Likely C₈H₁₅N₃O | ~169.22 | Reference compound; research use |

| 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine | 5-methyl | Propan-1-amine | C₇H₁₁N₃ | 153.19 | Linear amine chain; no methoxymethyl group |

| (4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine | 4-chloro, 1-methyl | Methylamine | C₆H₁₀ClN₃ | 159.62 | Chloro substituent; methylamine linkage |

| [(1-Propyl-1H-pyrazol-3-yl)methyl]amine | 1-propyl | Methylamine | C₇H₁₃N₃ | 139.20 | Propyl group at pyrazole 1-position |

Key Observations :

Indole and Benzofuran Derivatives

Key Observations :

Benzimidazole and Triazole Derivatives

Key Observations :

- pyrazole .

Research Implications

- Pharmacological Potential: The pyrazole core is less explored than indole/benzofuran systems in CNS drug development. Further studies could assess monoamine transporter activity (e.g., dopamine/norepinephrine) as seen in PAL-544 .

- Synthetic Versatility : Methoxymethyl and amine functionalities allow for derivatization, enabling structure-activity relationship (SAR) studies .

Biological Activity

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrazole ring substituted with a methoxymethyl group and an amine moiety, which may contribute to its pharmacological properties. The compound's structure positions it as a valuable candidate for various therapeutic applications, particularly in targeting specific biological pathways.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 194.24 g/mol |

| CAS Number | 1956371-64-4 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions may modulate biochemical pathways, leading to various therapeutic effects. The exact mechanism remains to be fully elucidated through further research.

Pharmacological Potential

Research indicates that pyrazole derivatives often exhibit diverse pharmacological activities, including:

- Anti-inflammatory : Similar compounds have shown effectiveness in reducing inflammation.

- Analgesic : Potential for pain relief based on structural analogs.

- Antitumor : Pyrazole derivatives have been linked to anticancer properties.

Interaction Studies

Interaction studies are critical for understanding the compound's biological effects. These studies typically involve:

- Binding Affinity : Assessing how well the compound binds to target proteins.

- In vitro Testing : Evaluating biological responses in cell cultures.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3,5-Dimethylpyrazole | C7H10N2 | Known for anti-inflammatory effects |

| 4-Aminoantipyrine | C11H12N4O | Exhibits analgesic properties |

| Pyrazolo[3,4-b]quinoline | C10H7N3 | Displays potent antitumor activity |

These comparisons highlight the potential for enhanced selectivity and potency against targeted biological pathways due to the specific substitutions present in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound. Notable findings include:

Study on Anti-inflammatory Activity

A study demonstrated that pyrazole derivatives could inhibit inflammatory cytokine production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity Assessment

Research involving structural analogs indicated that certain pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, supporting further exploration of this compound as a possible anticancer agent.

Receptor Binding Studies

Binding affinity assays revealed that related compounds interact with G-protein-coupled receptors (GPCRs), indicating that this compound may also function as a ligand for similar receptors.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazole derivatives are often synthesized by reacting propenones with hydrazine derivatives under acidic conditions (e.g., acetic acid) . Optimize reaction conditions by varying solvents (e.g., ethanol or DMF), temperature (35–80°C), and catalysts (e.g., triethylamine or cesium carbonate). Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectral techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxymethyl group at N1 and amine at propan-2-yl) by analyzing chemical shifts (e.g., δ 3.3–3.5 ppm for methoxy protons) .

- HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry by obtaining single-crystal structures .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., grinding), wear P95 respirators or OV/AG-P99 cartridge masks .

- Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxymethyl with hydroxyethyl or phenyl groups) and compare bioactivity .

- Screening Assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability assays) with positive/negative controls. Use dose-response curves (IC50/EC50) to quantify potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

Q. What strategies resolve contradictory data in pharmacological activity studies?

- Methodological Answer :

- Reproducibility Checks : Verify purity (>98% via HPLC) and exclude batch variability .

- Mechanistic Studies : Use knockout cell lines or selective inhibitors to confirm target engagement .

- Meta-Analysis : Compare results with structurally related compounds (e.g., pyrazol-5-amine derivatives) to identify trends in bioactivity .

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)2, CuBr) to enhance coupling efficiency .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) for better solubility of intermediates .

- Flow Chemistry : Implement continuous-flow systems to control exothermic reactions and reduce side products .

Q. What advanced analytical techniques are suitable for detecting degradation products?

- Methodological Answer :

- LC-QTOF-MS : Identify low-abundance degradation products with high mass accuracy .

- Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via accelerated stability testing .

- Isotopic Labeling : Use 13C/15N-labeled analogs to trace metabolic pathways in in vivo studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of pyrazole derivatives?

- Methodological Answer :

- Toxicogenomic Profiling : Use RNA-seq or proteomics to identify differentially expressed genes/proteins in exposed cell lines .

- In Silico Predictions**: Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity (oral LD50) and cross-validate with experimental data .

- Species-Specific Testing : Compare toxicity in human vs. rodent hepatocytes to assess translational relevance .

Experimental Design Considerations

Q. What controls are essential in bioactivity assays to ensure data validity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.